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Compound of Interest

Compound Name:
4-Bromo-3-

(trifluoromethyl)benzaldehyde

Cat. No.: B112505 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Profile
4-Bromo-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde with the

molecular formula C₈H₄BrF₃O.[1] It presents as a pale lemon or white to light yellow crystalline

powder.[1] This compound is a key intermediate in medicinal chemistry, valued for the synthetic

handles provided by its bromine and aldehyde functionalities, and the electronic properties

conferred by the trifluoromethyl group.

A comprehensive understanding of its physical properties is crucial for its effective application

in research and development, influencing everything from reaction setup and solvent selection

to purification and storage.

Table 1: Key Physical and Chemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b112505?utm_src=pdf-interest
https://www.benchchem.com/product/b112505?utm_src=pdf-body
https://cymitquimica.com/products/54-PC5738/34328-47-7/4-bromo-3-trifluoromethylbenzaldehyde/
https://cymitquimica.com/products/54-PC5738/34328-47-7/4-bromo-3-trifluoromethylbenzaldehyde/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₈H₄BrF₃O [1]

Molecular Weight 253.02 g/mol [1]

Melting Point 51-54 °C [2]

Boiling Point 236.5 ± 40.0 °C at 760 mmHg [2]

Flash Point 96.8 ± 27.3 °C [2]

Appearance Pale lemon crystalline powder [1]

Structural and Spectroscopic Data
Spectroscopic analysis is fundamental to verifying the identity and purity of 4-Bromo-3-
(trifluoromethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The electron-

withdrawing effects of the bromine and trifluoromethyl groups, as well as the aldehyde, result in

characteristic chemical shifts for the aromatic protons.

¹H NMR: The proton NMR spectrum provides information about the electronic environment of

the hydrogen atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments in

the molecule.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-3-(trifluoromethyl)benzaldehyde displays characteristic

absorption bands that correspond to its functional groups. A prominent feature is the strong

C=O stretching vibration of the carbonyl group in the aldehyde, typically observed around 1700

cm⁻¹.[3] The spectrum will also show absorptions corresponding to the C-H vibrations of the

aromatic ring and the aldehyde, as well as vibrations associated with the C-Br and C-F bonds.

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://cymitquimica.com/products/54-PC5738/34328-47-7/4-bromo-3-trifluoromethylbenzaldehyde/
https://cymitquimica.com/products/54-PC5738/34328-47-7/4-bromo-3-trifluoromethylbenzaldehyde/
https://www.chemsrc.com/en/cas/34328-47-7_951407.html
https://www.chemsrc.com/en/cas/34328-47-7_951407.html
https://www.chemsrc.com/en/cas/34328-47-7_951407.html
https://cymitquimica.com/products/54-PC5738/34328-47-7/4-bromo-3-trifluoromethylbenzaldehyde/
https://www.benchchem.com/product/b112505?utm_src=pdf-body
https://www.benchchem.com/product/b112505?utm_src=pdf-body
https://www.benchchem.com/product/b112505?utm_src=pdf-body
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Methodologies for Physical Property
Determination
To ensure the quality and consistency of experimental results, it is essential to employ

standardized protocols for determining the physical properties of starting materials like 4-
Bromo-3-(trifluoromethyl)benzaldehyde.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is a highly precise and

reproducible technique for measuring the melting temperature (Tm) of a purified compound.[4]

It works by measuring the heat flow into a sample compared to a reference as they are

subjected to a controlled temperature program.[5] For a pure crystalline solid, the melting event

is observed as a sharp endothermic peak. The onset of this peak is typically reported as the

melting point for organic compounds.[6]

Step-by-Step Protocol for DSC Analysis:

Sample Preparation: Accurately weigh 5–20 mg of 4-Bromo-3-
(trifluoromethyl)benzaldehyde into a clean aluminum DSC pan.[5]

Instrument Calibration: Calibrate the DSC instrument using certified reference materials with

known melting points, such as indium.[5]

Experimental Setup: Place the sample pan and an empty reference pan into the DSC

instrument.[5]

Thermal Program:

Equilibrate the sample at a starting temperature well below the expected melting point, for

instance, 20 °C.[7]

Ramp the temperature at a controlled rate, typically 60 °C/hour, to a final temperature well

above the melting point, for example, 100 °C.[7]
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Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of

the melting endotherm.[5][6]

Diagram of DSC Workflow:

Sample Preparation (5-20 mg)

Load Sample and Reference Pans

Instrument Calibration

Execute Thermal Program (e.g., 20-100 °C at 60 °C/hr)

Analyze Heat Flow Curve for Melting Point

Click to download full resolution via product page

Caption: A streamlined workflow for determining the melting point using DSC.

Structural Confirmation with ¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is a cornerstone technique for the structural

elucidation of organic molecules. It provides detailed information about the chemical

environment, connectivity, and relative number of protons in a molecule. For unambiguous

results, the sample should be dissolved in a deuterated solvent to avoid interference from

protonated solvent signals.[8]

Step-by-Step Protocol for ¹H NMR Analysis:

Sample Preparation: Dissolve approximately 1-5 mg of 4-Bromo-3-
(trifluoromethyl)benzaldehyde in a suitable deuterated solvent, such as CDCl₃, to a final

volume of about 0.5-0.6 mL in a 5 mm NMR tube.[9]
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Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse program.

Ensure a sufficient number of scans (typically 8 or more) are averaged to obtain a good

signal-to-noise ratio.[9]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum and correct the baseline.

Integrate the signals to determine the relative ratios of the different types of protons.[8]

Logical Diagram for NMR Structural Verification:

Experimental Data Inferred Information

Chemical Shifts Proton Environments

Integration Values Relative Proton Ratios

Coupling Patterns Neighboring Protons

Verified Molecular Structure

Click to download full resolution via product page
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Caption: The logical progression from raw NMR data to a confirmed chemical structure.

Safety and Handling
Trustworthiness: Adherence to established safety protocols is a self-validating system that

ensures both personal safety and the integrity of experimental outcomes.

Hazard Identification: 4-Bromo-3-(trifluoromethyl)benzaldehyde is classified as causing

skin and serious eye irritation.[10] It may also cause respiratory irritation and is harmful if

swallowed or inhaled.[10]

Precautionary Measures:

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

Wash skin thoroughly after handling.[10]

Use only outdoors or in a well-ventilated area.[10]

Wear protective gloves, eye protection, and face protection.[10]

First Aid:

If on skin: Wash with soap and water.[10]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[11]

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12]

Applications in Drug Discovery and Development
The trifluoromethyl group is a common feature in many successful pharmaceuticals, as it can

enhance properties like metabolic stability and target binding affinity.[13] The presence of both

a bromine atom and an aldehyde group on 4-Bromo-3-(trifluoromethyl)benzaldehyde makes

it a valuable building block for creating libraries of complex molecules for drug screening.[13]
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The bromine atom can be readily functionalized through various cross-coupling reactions, while

the aldehyde can be converted into a wide array of other functional groups.[13] This compound

and its analogs are used in the synthesis of inhibitors for enzymes like acetyl- and

butyrylcholinesterase, which are relevant in the study of neurodegenerative diseases.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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